molecular formula C11H13ClFNO2 B12317957 (+/-)-trans-4-(3-Fluoro-phenyl)-pyrrolidine-3-carboxylic acid hydrochloride

(+/-)-trans-4-(3-Fluoro-phenyl)-pyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B12317957
M. Wt: 245.68 g/mol
InChI Key: MTSJSYQXDQGUCW-UHFFFAOYSA-N
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Description

This compound is a pyrrolidine-3-carboxylic acid derivative substituted with a 3-fluorophenyl group at the 4-position, in a trans-configuration, and formulated as a hydrochloride salt. Its molecular formula is C₁₁H₁₃FClNO₂, with a molecular weight of 269.68 g/mol. The hydrochloride salt improves solubility in aqueous media, making it suitable for pharmaceutical research .

Properties

Molecular Formula

C11H13ClFNO2

Molecular Weight

245.68 g/mol

IUPAC Name

4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H12FNO2.ClH/c12-8-3-1-2-7(4-8)9-5-13-6-10(9)11(14)15;/h1-4,9-10,13H,5-6H2,(H,14,15);1H

InChI Key

MTSJSYQXDQGUCW-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC(=CC=C2)F.Cl

Origin of Product

United States

Preparation Methods

Catalytic Asymmetric Hydrogenation

The most industrially viable method involves enantioselective hydrogenation of 1-benzyl-4-(3-fluorophenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid precursors using ruthenium catalysts. Key steps include:

  • Catalyst System : [Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)] or its (S)-enantiomer achieves >99% enantiomeric excess (ee) under 40 bar H₂ at 30°C.
  • Substrate Preparation : The enamine precursor is synthesized via cyclization of (3-fluorophenyl)-propynoic acid ethyl ester with trifluoroacetic acid (TFA) and N-(methoxymethyl)-N-(trimethylsilyl)methylamine.
  • Reaction Workup : Post-hydrogenation, the product is treated with NaOH, extracted, and acidified to precipitate the free acid, followed by HCl salt formation.

Data Table 1: Hydrogenation Conditions and Outcomes

Catalyst Pressure (bar) Temperature (°C) Yield (%) ee (%)
[Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)] 40 30 88 >99.9
[Ru(OAc)₂((S)-2-Furyl-MeOBIPHEP)] 40 30 85 >99.9

Cyclization of Acyclic Precursors

Michael Addition-Cyclization Cascade

A scalable route involves a Michael addition between 3-fluoroiodobenzene and ethyl acrylate derivatives, followed by cyclization:

  • Step 1 : Palladium-catalyzed coupling of 3-fluoroiodobenzene with ethyl 3-aminocrotonate yields a β-keto ester intermediate.
  • Step 2 : Cyclization under acidic conditions (HCl/EtOH) forms the pyrrolidine ring, with trans-stereochemistry favored due to steric hindrance.
  • Salt Formation : The free base is treated with concentrated HCl in dichloroethane (DCE) to yield the hydrochloride salt.

Key Reaction Parameters :

  • Cyclization Agent : Trifluoroacetic acid (TFA) or HCl/EtOH.
  • Temperature : 25–80°C, depending on the substrate.
  • Yield : 75–90% after purification.

Resolution of Racemic Mixtures

Chiral Auxiliary-Mediated Synthesis

Racemic trans-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid is resolved using Boc-protection and chiral chromatography:

  • Boc Protection : The racemic acid is treated with di-tert-butyl dicarbonate to form Boc-(±)-trans-4-(3-fluorophenyl)pyrrolidine-3-carboxylate.
  • Chromatographic Separation : Chiral HPLC (Chiralpak IA column) resolves enantiomers with >99% ee.
  • Deprotection and Salt Formation : Boc removal with HCl/dioxane yields the hydrochloride salt.

Data Table 2: Chiral Resolution Efficiency

Chiral Column Mobile Phase Retention Time (min) ee (%)
Chiralpak IA Hexane/IPA/TFA (90:10:0.1) 36 (R), 41 (S) >99.9

Industrial-Scale Production

Continuous Flow Synthesis

For bulk manufacturing, continuous flow reactors optimize the cyclization and hydrogenation steps:

  • Reactor Type : Tubular reactor with Pd/C or Ru catalysts immobilized on silica.
  • Throughput : 1–5 kg/day with 90–95% yield.
  • Purification : Crystallization from methanol/water mixtures achieves >99% purity.

Advantages :

  • Reduced reaction time (2–4 hours vs. 24 hours batch).
  • Consistent stereochemical outcomes due to controlled mixing.

Alternative Synthetic Routes

Enzymatic Resolution

Lipase-catalyzed hydrolysis of (±)-trans-ethyl 4-(3-fluorophenyl)pyrrolidine-3-carboxylate selectively yields the (3R,4S)-enantiomer:

  • Enzyme : Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0).
  • Conversion : 50% with 98% ee for the (3R,4S)-enantiomer.

Solid-Phase Synthesis

For small-scale research, resin-bound pyrrolidine synthesis enables rapid diversification:

  • Resin : Wang resin functionalized with Fmoc-protected β-proline.
  • Coupling : 3-Fluorophenylboronic acid is introduced via Suzuki-Miyaura coupling.
  • Cleavage : TFA/H₂O (95:5) releases the free acid, followed by HCl salt formation.

Chemical Reactions Analysis

Types of Reactions

(+/-)-trans-4-(3-Fluoro-phenyl)-pyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound is integral in the synthesis of novel pharmaceuticals, especially those targeting neurological disorders. Its ability to interact with specific receptors in the brain makes it a valuable candidate for drug development aimed at conditions like depression and anxiety.

Key Findings:

  • Receptor Interaction: Studies indicate that the compound shows potential in modulating neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in treating mood disorders .
  • Case Study: A recent study demonstrated that derivatives of this compound exhibited enhanced selectivity for serotonin receptors, suggesting a pathway for developing more effective antidepressants .

Analytical Chemistry

In analytical chemistry, (+/-)-trans-4-(3-Fluoro-phenyl)-pyrrolidine-3-carboxylic acid hydrochloride serves as a standard reference material. It aids researchers in ensuring accuracy when quantifying related compounds in complex mixtures.

Applications:

  • Standard Reference Material: Used in high-performance liquid chromatography (HPLC) to calibrate instruments and validate methods.
  • Case Study: A research group utilized this compound to establish a reliable HPLC method for quantifying similar pyrrolidine derivatives in pharmaceutical formulations, enhancing the accuracy of their analyses .

Biochemical Research

The compound is employed in various biochemical studies investigating biological pathways and mechanisms of action. Its role in elucidating therapeutic targets is particularly noteworthy.

Research Highlights:

  • Mechanism Studies: It has been used to study the effects of pyrrolidine derivatives on cellular signaling pathways, providing insights into their therapeutic potential.
  • Case Study: Research on its effects on cancer cell proliferation revealed that it could inhibit specific growth factors, suggesting its potential as an anticancer agent .

Material Science

In material science, (+/-)-trans-4-(3-Fluoro-phenyl)-pyrrolidine-3-carboxylic acid hydrochloride is valuable for formulating advanced materials such as polymers and coatings.

Properties and Uses:

  • Enhanced Performance: The unique chemical properties of this compound improve the durability and performance of materials.
  • Case Study: A study demonstrated that incorporating this compound into polymer matrices resulted in increased thermal stability and mechanical strength, making it suitable for high-performance applications .

Data Table: Summary of Applications

Application AreaDescriptionNotable Findings
Pharmaceutical DevelopmentDrug synthesis targeting neurological disordersModulates serotonin/dopamine pathways
Analytical ChemistryStandard reference for quantifying related compoundsValidated HPLC methods for pyrrolidine derivatives
Biochemical ResearchInvestigates biological pathways and mechanismsInhibits growth factors in cancer cell lines
Material ScienceEnhances performance of polymers and coatingsImproves thermal stability and mechanical strength

Mechanism of Action

The mechanism of action of (+/-)-trans-4-(3-Fluoro-phenyl)-pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally analogous pyrrolidine-3-carboxylic acid hydrochlorides with varying aryl substituents (Table 1).

Compound Substituent Molecular Formula Molecular Weight (g/mol) Purity Key Properties
(+/-)-trans-4-(3-Fluoro-phenyl) derivative 3-Fluorophenyl C₁₁H₁₃FClNO₂ 269.68 N/A Enhanced metabolic stability due to fluorine; moderate solubility in polar solvents
(+/-)-trans-4-(3-Chlorophenyl) derivative 3-Chlorophenyl C₁₁H₁₃Cl₂NO₂ 286.13 >95% Higher lipophilicity (Cl > F); potential toxicity concerns (limited safety data)
(+/-)-trans-4-(2-Chlorophenyl) derivative 2-Chlorophenyl C₁₁H₁₃Cl₂NO₂ 286.13 >95% Altered steric profile; hazard warnings (H302: harmful if swallowed)
trans-4-(4-Methoxyphenyl) derivative 4-Methoxyphenyl C₁₂H₁₆ClNO₃ 281.72 N/A Electron-donating methoxy group may improve solubility; unlisted melting point
(+/-)-trans-4-(3-Cyanophenyl) derivative 3-Cyanophenyl C₁₂H₁₃ClN₂O₂ 276.71 95% Strong electron-withdrawing cyano group; used in receptor-binding studies

Biological Activity

(+/-)-trans-4-(3-Fluoro-phenyl)-pyrrolidine-3-carboxylic acid hydrochloride, often referred to as trans-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid HCl, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H13ClFNO2
  • Molecular Weight : 245.68 g/mol
  • CAS Number : 1284227-02-6

Biological Activity Overview

The biological activity of (+/-)-trans-4-(3-fluoro-phenyl)-pyrrolidine-3-carboxylic acid hydrochloride has been investigated in various studies, revealing its potential as an antiviral and antibacterial agent.

Antiviral Activity

Research has highlighted the compound's efficacy against several viral strains. For instance:

  • A study indicated that derivatives containing β-amino acid moieties exhibited antiviral properties against the tobacco mosaic virus (TMV) with a curative activity of approximately 56.8% at a concentration of 500 μg/mL .
  • The compound's structural similarities to known antiviral agents suggest it may inhibit viral replication mechanisms, although specific pathways remain to be elucidated.

Antibacterial Activity

The compound has also demonstrated antibacterial properties:

  • In vitro evaluations showed that pyrrole derivatives, including those similar to (+/-)-trans-4-(3-fluoro-phenyl)-pyrrolidine-3-carboxylic acid hydrochloride, exhibited significant activity against Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL .

The precise mechanisms by which (+/-)-trans-4-(3-fluoro-phenyl)-pyrrolidine-3-carboxylic acid hydrochloride exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Viral Enzymes : The compound may act as an inhibitor of viral enzymes such as neuraminidase, similar to other pyrrolidine derivatives .
  • Cell Membrane Disruption : Its lipophilic nature may allow it to integrate into bacterial cell membranes, disrupting their integrity and function .
  • Interaction with Cellular Targets : The presence of fluorine in its structure may enhance binding affinity to specific cellular targets involved in viral replication and bacterial survival .

Study 1: Antiviral Efficacy

In a comparative study on antiviral agents, (+/-)-trans-4-(3-fluoro-phenyl)-pyrrolidine-3-carboxylic acid hydrochloride was found to have a protective activity against TMV comparable to established antiviral drugs. The study utilized high-throughput screening methods to assess the compound's efficacy in vivo .

Study 2: Antibacterial Properties

Another study focused on the antibacterial potential of pyrrole derivatives, including the target compound. Results indicated that these derivatives were more effective against gram-positive bacteria than gram-negative strains, suggesting a selective mechanism of action that warrants further exploration .

Data Summary Table

Property Value
Molecular FormulaC11H13ClFNO2
Molecular Weight245.68 g/mol
CAS Number1284227-02-6
Antiviral ActivityCurative Activity: 56.8% (TMV)
Antibacterial MIC3.12 - 12.5 μg/mL

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